molecular formula C8H6Cl2F3N3O B1425932 2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 1383468-73-2

2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide

Cat. No.: B1425932
CAS No.: 1383468-73-2
M. Wt: 288.05 g/mol
InChI Key: QVSMDXOYEIBZSO-UHFFFAOYSA-N
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Description

2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a chemical compound with the CAS Number: 1383468-73-2. It has a molecular weight of 288.06 . The IUPAC name for this compound is 2-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17). The InChI key is QVSMDXOYEIBZSO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 288.06 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Characterization

  • Supramolecular Architectures : A study by Khalid et al. (2021) highlighted the synthesis of pyridine-based hydrazone derivatives including variations of acetohydrazide. These were synthesized via ultrasonication and characterized using spectral analysis and X-ray crystallography, providing insights into their geometry and optical properties (Khalid et al., 2021).

  • Antitubercular Activity : Mohite et al. (2021) studied novel 2-(1H-tetrazol-5-yl) pyridine derivatives synthesized from pyridine nitrile, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021).

  • Antimicrobial Evaluation : Fuloria et al. (2009) explored the synthesis of derivatives from 2-chloro-3-methylphenoxy acetohydrazide, examining their antibacterial and antifungal activities (Fuloria et al., 2009).

Pharmaceutical and Biomedical Applications

  • Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and evaluated them for antidepressant and nootropic activities, finding potential for CNS active agents (Thomas et al., 2016).

  • Analgesic and Anti-inflammatory Activities : Dewangan et al. (2015) synthesized 1, 3, 4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory effects, demonstrating significant potential in these areas (Dewangan et al., 2015).

Chemical Synthesis and Structural Analysis

  • Boronic Acid Synthesis : Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, discussing various reaction conditions and characterizing the product's purity and structure (Liu Guoqua, 2014).

  • Halogen Shuffling in Pyridines : Mongin et al. (1998) described a method for selectively substituting halogens in 2-chloro-6-(trifluoromethyl)pyridine, a process important for further chemical manipulations (Mongin et al., 1998).

Additional Applications

  • DNA Binding Studies : Eesee (2016) synthesized a Ni(II) complex of a derivative and analyzed its DNA binding activity, providing insights into potential biomedical applications (Eesee, 2016).

  • Antioxidant and Antimicrobial Activities : Bonacorso et al. (2015) synthesized novel pyridine derivatives and evaluated their antioxidant and antimicrobial properties, highlighting the compound's potential in health-related applications (Bonacorso et al., 2015).

Future Directions

Trifluoromethylpyridines, which include 2-chloro-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are expected to have many novel applications in the future .

Properties

IUPAC Name

2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N3O/c9-2-6(17)15-16-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSMDXOYEIBZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NNC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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